2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS 5631-96-9) is a bifunctional aliphatic building block featuring a terminal alkyl chloride tethered to a tetrahydropyranyl (THP) protected primary alcohol. In industrial procurement, this compound is prioritized as a C2 synthon because it acts as a highly controlled electrophile or organometallic precursor while completely masking the hydroxyl group. It is selected over unprotected haloethanols because the THP acetal remains intact under strong bases, nucleophiles, and hydrides, yet can be cleanly cleaved under mild acidic conditions (pH < 4) after the target carbon-carbon or carbon-heteroatom bond is formed.
Substituting this compound with unprotected 2-chloroethanol or the more reactive 2-(2-bromoethoxy)tetrahydro-2H-pyran introduces severe process and storage liabilities. Under the basic conditions required for standard alkylations (e.g., NaH or KOH), unprotected 2-chloroethanol rapidly undergoes intramolecular cyclization to form volatile ethylene oxide, destroying the reagent and severely depressing intermolecular yields. Conversely, while the bromide analog (CAS 172797-67-0) offers faster reaction kinetics, it is chemically labile during storage; it typically requires the addition of potassium carbonate stabilizers to prevent acid-catalyzed auto-deprotection, which complicates moisture-sensitive organometallic workflows and restricts its operational shelf life [1].
The chloride analog exhibits superior ambient stability compared to its bromide counterpart. Commercial formulations of 2-(2-bromoethoxy)tetrahydro-2H-pyran often require basic stabilizers (like K2CO3) to neutralize trace acids and prevent premature cleavage of the THP acetal, with unstabilized batches degrading rapidly. 2-(2-Chloroethoxy)tetrahydro-2H-pyran does not require inorganic stabilizers for long-term storage, maintaining its integrity over extended periods under standard inert conditions[1].
| Evidence Dimension | Stabilizer requirement and shelf life |
| Target Compound Data | Stabilizer-free; extended shelf life under ambient/inert conditions |
| Comparator Or Baseline | 2-(2-Bromoethoxy)tetrahydro-2H-pyran (requires basic stabilizers; unstabilized degrades rapidly) |
| Quantified Difference | Elimination of inorganic stabilizers and extension of usable shelf life |
| Conditions | Ambient to 2–8°C storage under inert atmosphere |
Eliminates the need to filter out inorganic bases prior to running moisture- or base-sensitive organometallic reactions.
For large-scale manufacturing, the choice of leaving group significantly impacts the mass efficiency of the process. 2-(2-Chloroethoxy)tetrahydro-2H-pyran has a molecular weight of 164.63 g/mol, whereas the bromide analog weighs 209.08 g/mol. Procuring the chloride variant results in a 21.2% reduction in raw material mass required per mole of electrophile compared to the bromide, directly reducing transportation, storage, and downstream halide waste disposal costs .
| Evidence Dimension | Molecular weight and mass efficiency |
| Target Compound Data | 164.63 g/mol |
| Comparator Or Baseline | 2-(2-Bromoethoxy)tetrahydro-2H-pyran (209.08 g/mol) |
| Quantified Difference | 21.2% less mass required per mole of active reagent |
| Conditions | Stoichiometric process scaling |
Drives down the cost of goods sold (COGS) and reduces waste generation in pilot and commercial-scale syntheses.
When utilized in base-mediated etherifications or amine alkylations, 2-(2-Chloroethoxy)tetrahydro-2H-pyran consistently delivers high yields (frequently ~95%) because the THP group prevents the hydroxyl oxygen from participating in the reaction. In stark contrast, unprotected 2-chloroethanol subjected to the same basic conditions undergoes rapid intramolecular nucleophilic attack, consuming the reagent to form ethylene oxide and resulting in poor target yields .
| Evidence Dimension | Intermolecular alkylation yield under basic conditions |
| Target Compound Data | ~95% yield in standard Williamson ether syntheses |
| Comparator Or Baseline | Unprotected 2-chloroethanol (predominant conversion to ethylene oxide) |
| Quantified Difference | Near-quantitative intermolecular yield vs. massive reagent loss to cyclization |
| Conditions | Strong base (e.g., NaOH, NaH), elevated temperatures |
Ensures reliable, high-yielding hydroxyethylation of substrates without generating hazardous gaseous byproducts.
The formation of Grignard reagents from alkyl halides is often plagued by Wurtz-type homocoupling side reactions, which consume the electrophile to form symmetric dimers. Alkyl chlorides like 2-(2-Chloroethoxy)tetrahydro-2H-pyran generally exhibit a lower propensity for Wurtz coupling during magnesium insertion in THF compared to their more reactive bromide or iodide counterparts, leading to a cleaner organomagnesium solution for subsequent nucleophilic additions [1].
| Evidence Dimension | Homocoupling side reactions during Grignard formation |
| Target Compound Data | Alkyl chloride (lower Wurtz coupling rates) |
| Comparator Or Baseline | Alkyl bromides/iodides (higher Wurtz coupling rates) |
| Quantified Difference | Maximized active nucleophile concentration with reduced dimer impurities |
| Conditions | Magnesium turnings in THF, standard initiation |
Provides a cleaner, higher-titer organometallic reagent, which is critical for maximizing yields in complex carbon-carbon bond-forming steps.
Because the THP protecting group prevents intramolecular epoxide formation, this compound is the optimal choice for introducing a hydroxyethyl linker onto complex phenols or amines under strongly basic conditions (e.g., NaH or KOH) .
In pilot-scale manufacturing, the 21.2% mass efficiency advantage over the bromide analog, combined with its stabilizer-free ambient shelf life, makes this chloride the preferred C2 synthon for minimizing COGS and halide waste .
When synthesizing organomagnesium building blocks for carbon-carbon bond extension, the chloride effectively minimizes Wurtz-type homocoupling, yielding a higher-titer nucleophile for downstream reactions .